![molecular formula C13H17NO B2980864 7-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 1388045-92-8](/img/structure/B2980864.png)

7-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

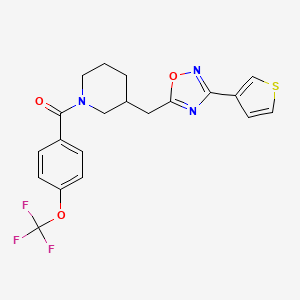

“7-Methyl-1,2-dihydrospiro[indole-3,4’-oxane]” is a chemical compound with the CAS Number: 859164-46-8 . It is a type of spiro-heterocyclic compound .

Molecular Structure Analysis

The molecular formula of “7-Methyl-1,2-dihydrospiro[indole-3,4’-oxane]” is C13H17NO . The molecular weight is 203.28 .Physical And Chemical Properties Analysis

The physical form of “7-Methyl-1,2-dihydrospiro[indole-3,4’-oxane]” is a powder . It has a melting point of 97-100°C .Applications De Recherche Scientifique

Comparative Photodegradation Study

Spiro[indoline-oxazine] compounds, including related structures, have been studied for their photodegradation behavior under UV light. These studies compare the degradation mechanisms and fatigue resistance of spirooxazine derivatives, providing insights into their stability and potential applications in materials science (Baillet, Giusti, & Guglielmetti, 1993).

Photochemical Properties and Applications

The synthesis and photochromic characteristics of spiro[indole-ozazine] derivatives have been explored, with a focus on their applications in variable-transmission materials. These compounds show promising photochromic properties that could be utilized in the development of new materials with adjustable optical properties (Tardieu et al., 1992).

Polymerization and Material Science

Research on the synthesis and polymerization of related spiro compounds, like 2-Butyl-7-methylene-1,4,6-trioxaspiro(4,4)nonane, highlights their potential in creating novel polymers with unique properties such as ester and ketone units in the backbone and a cyclic acetal side chain. These findings indicate the versatility of spiro compounds in polymer science and materials engineering (Pan, Wang, & Bailey, 1988).

Organic Synthesis and Medicinal Chemistry

The Mn(III)-based oxidative cyclization of N-aryl-2-oxocycloalkane-1-carboxamides to form spiro[cycloalkane-1,3′-indoline]-2,2′-diones showcases the synthetic utility of spiro compounds in organic chemistry and potential applications in medicinal chemistry. This method provides an efficient route to diverse spiroindolinones, demonstrating the role of spiro compounds in the synthesis of complex molecular architectures (Katayama & Nishino, 2019).

Characterization in Polymer Matrices

The characterization of spirooxazine and spiropyran compounds hosted in poly(methyl methacrylate) (PMMA) for germicidal UV source indicator applications underscores the integration of spiro compounds into polymer matrices for functional material applications. This research demonstrates the influence of temperature and UV irradiation on the photochromic behavior of these compounds, pointing towards their use in developing low-cost UV indicators (Bonefacino et al., 2013).

Safety And Hazards

The safety information available indicates that “7-Methyl-1,2-dihydrospiro[indole-3,4’-oxane]” has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

7-methylspiro[1,2-dihydroindole-3,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-3-2-4-11-12(10)14-9-13(11)5-7-15-8-6-13/h2-4,14H,5-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIGPALXSIRECX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3(CCOCC3)CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)

![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2980786.png)

![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)

![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)

![8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2980790.png)

![3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2980794.png)

![1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one](/img/structure/B2980795.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2980796.png)

![8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2980797.png)

![5-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2980799.png)

![2,3,3-Trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2980801.png)